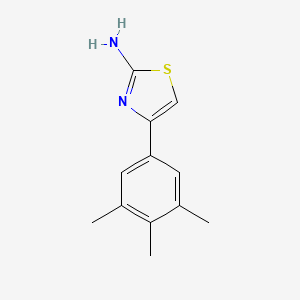
4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry and materials science. This compound features a benzoxazine ring fused with a nitrofuran moiety, which imparts distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of 5-nitrofuran-2-carbaldehyde with 4,4-dimethyl-2-aminophenol under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized to form the benzoxazine ring. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The benzoxazine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiprotozoal activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine involves its interaction with cellular components. In biological systems, it may exert its effects by generating reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis. The compound may also inhibit specific enzymes or signaling pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
Similar compounds to 4,4-Dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine include other benzoxazine derivatives and nitrofuran-containing compounds. These compounds share structural similarities but may differ in their chemical reactivity and biological activities. For example, 3-acetyl-5-(substituted-phenyl)-2-(5-nitrofuran-2-yl)-2,3-dihydro-1,3,4-oxadiazolines exhibit interesting antibacterial activity .
Propiedades
IUPAC Name |
4,4-dimethyl-2-(5-nitrofuran-2-yl)-1,2-dihydro-3,1-benzoxazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4/c1-14(2)9-5-3-4-6-10(9)15-13(20-14)11-7-8-12(19-11)16(17)18/h3-8,13,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLJVVCMGCOLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC(O1)C3=CC=C(O3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4,6-dimethylpyrimidin-2-yl)methyl]-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B5588792.png)
![4-{[4-(benzyloxy)-3-methoxybenzylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5588815.png)
![3-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5588817.png)
![4-[(2-bromophenoxy)methyl]-N'-(3-hydroxybenzylidene)benzohydrazide](/img/structure/B5588820.png)
![3-[(7-Chloroquinolin-4-yl)amino]benzoic acid](/img/structure/B5588830.png)
![5-{2-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5588837.png)
![1-[(2,4-DICHLOROPHENYL)METHYL]-2-METHYL-5-NITRO-1H-IMIDAZOLE](/img/structure/B5588838.png)

![ethyl (2E)-2-cyano-2-[(2-methoxy-5-methylphenyl)hydrazinylidene]acetate](/img/structure/B5588847.png)
![(3-METHOXYPHENYL){4-[2-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B5588851.png)
![1-(2-amino-2-oxoethyl)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5588857.png)
![2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5588876.png)
![3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(1,3-thiazol-4-ylcarbonyl)piperidine](/img/structure/B5588879.png)
